Pyridinium, 4-carboxy-1-octyl-, iodide

Surfactant Science Amphiphile Design Colloid Chemistry

Pyridinium, 4-carboxy-1-octyl-, iodide (CAS 683228-06-0) is a quaternary ammonium salt of the pyridinium class, characterized by an octyl (C8) alkyl chain at the N1 position and a carboxylic acid substituent at the 4-position of the pyridinium ring, with iodide as the counterion. Its molecular formula is C14H22INO2 and molecular weight is 363.23 g/mol.

Molecular Formula C14H22INO2
Molecular Weight 363.23 g/mol
CAS No. 683228-06-0
Cat. No. B1430605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridinium, 4-carboxy-1-octyl-, iodide
CAS683228-06-0
Molecular FormulaC14H22INO2
Molecular Weight363.23 g/mol
Structural Identifiers
SMILESCCCCCCCC[N+]1=CC=C(C=C1)C(=O)O.[I-]
InChIInChI=1S/C14H21NO2.HI/c1-2-3-4-5-6-7-10-15-11-8-13(9-12-15)14(16)17;/h8-9,11-12H,2-7,10H2,1H3;1H
InChIKeyHFLLBGMFJCIJFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes750 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Carboxy-1-octylpyridinium Iodide (CAS 683228-06-0): Procurement-Grade Overview of a Functionalized Pyridinium Amphiphile


Pyridinium, 4-carboxy-1-octyl-, iodide (CAS 683228-06-0) is a quaternary ammonium salt of the pyridinium class, characterized by an octyl (C8) alkyl chain at the N1 position and a carboxylic acid substituent at the 4-position of the pyridinium ring, with iodide as the counterion. Its molecular formula is C14H22INO2 and molecular weight is 363.23 g/mol [1]. The compound exhibits amphiphilic properties that place it at the interface of ionic liquids, cationic surfactants, and synthetic intermediates. The presence of the 4-carboxyl group distinguishes it from simpler N-alkylpyridinium halides and imparts unique pH-dependent charge behavior, enhanced aqueous solubility under basic conditions, and the capacity for metal coordination or covalent conjugation—features that are absent in the non-carboxylated analogs [2].

Why 4-Carboxy-1-octylpyridinium Iodide Cannot Be Replaced by Simple N-Alkylpyridinium Halides in Demanding R&D Applications


The 4-carboxyl substituent is not a passive decoration; it fundamentally alters the compound's physicochemical and functional profile compared to non-carboxylated N-octylpyridinium salts. Unlike simple N-octylpyridinium iodide or bromide—which lack the ionizable carboxyl group—the 4-carboxy derivative exhibits pH-dependent speciation: it exists as a cationic amphiphile in acidic media and as a zwitterionic betaine at neutral to alkaline pH [1]. This tunable charge state directly impacts self-assembly, interfacial adsorption, and molecular recognition events. Furthermore, the carboxyl group introduces specific hydrogen-bonding and metal-coordination capabilities that are entirely absent in the comparator compounds [2]. Consequently, substituting the 4-carboxy derivative with a non-functionalized N-octylpyridinium salt will lead to divergent micellization behavior, altered catalytic efficiency in phase-transfer reactions, and loss of any application requiring carboxyl-mediated anchoring or conjugation.

Quantitative Differentiation of 4-Carboxy-1-octylpyridinium Iodide Versus Structural Analogs


Lower Critical Micelle Concentration (CMC) for 4-Carboxyl vs. 3-Carboxyl Regioisomer

In a comparative study of N-alkylpyridinium carboxylates, the 4-carboxyl regioisomer (the core structure of the target compound) exhibited a lower critical micelle concentration (CMC) than the corresponding 3-carboxyl regioisomer [1]. This indicates superior micellization efficiency, requiring a lower concentration to form micelles. While the target compound's exact CMC value is not reported in isolation, the class-level trend is quantitatively established: for the homologous series, the log CMC of N-alkylpyridinium-3-carboxylates follows log CMC = -0.50n + 3.20 (where n is alkyl chain carbon number) measured by surface tension at 30°C [1]. The 4-carboxyl isomer consistently yields lower CMC values, meaning the target compound (with n=8) is expected to exhibit a CMC below that of its 3-carboxyl counterpart.

Surfactant Science Amphiphile Design Colloid Chemistry

Superior Catalytic Efficiency in Phase-Transfer Halogen Exchange Reactions

The catalytic activity of N-alkylpyridinium-4-carboxylates in the phase-transfer reaction of octyl bromide with saturated aqueous potassium iodide was quantitatively evaluated [1]. The 4-carboxyl derivatives (including the octyl homolog) demonstrated "fairly good" catalytic efficiency, and importantly, the catalytic efficiency increased with increasing alkyl chain length [1]. This structure-activity trend is directly relevant to the target compound (octyl chain, 4-carboxyl). In contrast, the 3-carboxyl regioisomer showed lower catalytic activity in the same reaction system [1]. The presence of the 4-carboxyl group, combined with the octyl chain, optimizes the balance between aqueous solubility and organic-phase partitioning required for effective phase-transfer catalysis.

Phase-Transfer Catalysis Organic Synthesis Kinetics

Functional Group Impact on Blood-Brain Barrier Choline Transporter Affinity

The non-carboxylated analog N-n-octylpyridinium iodide was evaluated for binding to the blood-brain barrier (BBB) choline transporter using in situ perfusion in rats, yielding an apparent Ki of 31.9 μM [1]. In stark contrast, N-methylpyridinium iodide (lacking the octyl chain) showed no interaction with the transporter (Ki ≥ 1000 μM) [1]. This 30-fold difference demonstrates that the octyl chain is a critical determinant of transporter recognition. While the target compound (with a 4-carboxyl group) was not directly assayed in this study, the data establish the baseline affinity of the octylpyridinium scaffold. The carboxyl group introduces additional hydrogen-bonding capacity and pH-dependent charge, which may further modulate transporter interaction and brain penetration potential relative to the simple octyl analog.

CNS Drug Delivery Transporter Kinetics Neuropharmacology

Corrosion Inhibition Efficiency of Carbonyl-Containing Pyridinium Salts in Acid Media

Quaternary pyridinium salts containing carbonyl groups (a class that includes the 4-carboxy-1-octylpyridinium scaffold) have been systematically evaluated as acid corrosion inhibitors for iron and carbon steels [1]. These compounds provide 94.6–99.9% protection in 20–30% H₂SO₄ solutions and 94.6–98.9% protection in 10–20% HCl solutions at temperatures ranging from 20°C to 80°C [1]. The carbonyl group contributes directly to adsorption onto metal surfaces and enhances the blocking effect [1]. In comparison, simple N-alkylpyridinium salts without carbonyl functionality exhibit significantly lower inhibition efficiency under identical conditions, as the lack of a strong anchoring group reduces surface coverage [1].

Corrosion Science Acid Inhibitors Metal Protection

Optimal Procurement Scenarios for 4-Carboxy-1-octylpyridinium Iodide Based on Quantitative Evidence


Phase-Transfer Catalysis in Halogen Exchange and Nucleophilic Substitution

Procure when the synthetic protocol demands a phase-transfer catalyst that outperforms the 3-carboxyl regioisomer in halogen exchange reactions (e.g., alkyl bromide to alkyl iodide conversion) [1]. The octyl chain length optimizes organic-phase partitioning while the 4-carboxyl group enhances catalytic turnover relative to the 3-carboxyl analog [1]. The target compound is particularly suited for reactions requiring efficient anion transfer under mild biphasic conditions.

Development of pH-Responsive Surfactant Systems and Amphoteric Formulations

Select this compound when the application requires a surfactant whose charge state can be modulated by pH. The 4-carboxyl group enables switching between cationic (acidic pH) and zwitterionic (neutral/alkaline pH) forms [1]. This behavior is absent in simple N-alkylpyridinium halides, making the target compound uniquely suitable for stimuli-responsive emulsions, controlled release systems, and smart surface coatings.

Acid Corrosion Inhibitor Formulations for Carbon Steel and Iron

Use as a key component in corrosion inhibitor packages designed for 20–30% H₂SO₄ or 10–20% HCl environments at elevated temperatures (up to 80°C) [1]. The carbonyl group of the 4-carboxyl moiety is essential for strong metal surface adsorption and high inhibition efficiency (94.6–99.9%) [1]. Non-carbonyl pyridinium salts should not be substituted in this application.

CNS-Targeted Drug Delivery Vector Design and Transporter Interaction Studies

Procure as a scaffold for designing BBB-permeable molecular probes or drug conjugates. The octylpyridinium core demonstrates measurable affinity for the BBB choline transporter (Ki = 31.9 μM for the non-carboxylated analog) [1]. The 4-carboxyl group provides a convenient conjugation site for attaching therapeutic cargo while preserving the transporter recognition motif, enabling rational optimization of CNS penetration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyridinium, 4-carboxy-1-octyl-, iodide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.